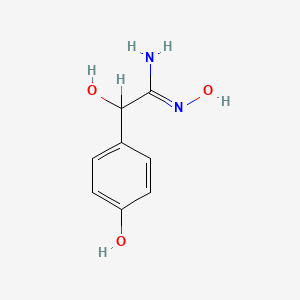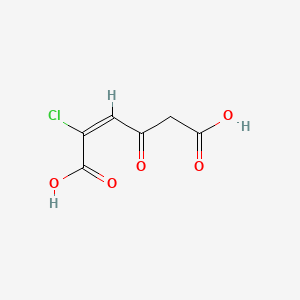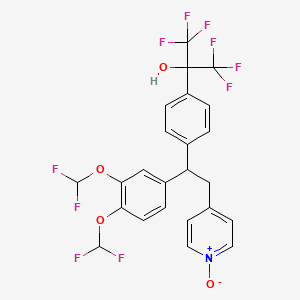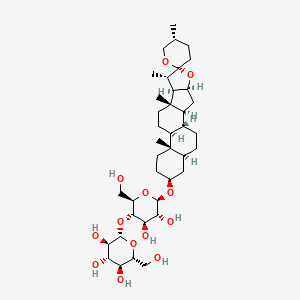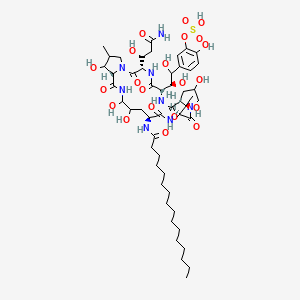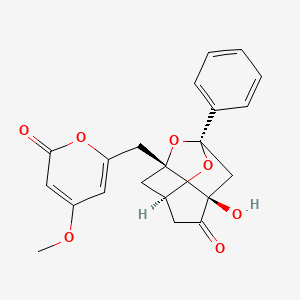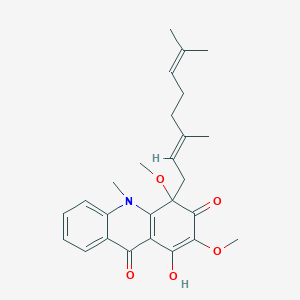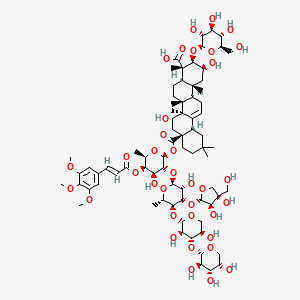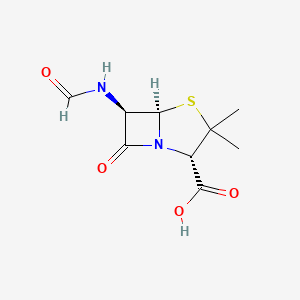
6-Formamidopenicillansäure
Übersicht
Beschreibung
Hypericum, commonly known as St. John’s Wort, is a genus of flowering plants in the family Hypericaceae. It includes around 500 species distributed worldwide, except Antarctica. The genus is renowned for its medicinal properties, particularly in treating depression and wound healing. The primary active compounds in Hypericum species are hypericin and hyperforin, which exhibit a range of biological activities including antidepressant, antimicrobial, and anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Johanniskraut-Arten wurden ausgiebig auf ihre medizinischen Eigenschaften untersucht. Einige der wichtigsten Anwendungen sind:
Chemie: Johanniskraut-Verbindungen werden als natürliche Antioxidantien und antimikrobielle Mittel in verschiedenen chemischen Formulierungen verwendet.
Biologie: Die Extrakte werden auf ihre zytotoxischen Wirkungen auf Krebszellen und ihr Potenzial als natürliche Pestizide untersucht.
Medizin: Johanniskraut-Extrakte werden häufig bei der Behandlung von leichten bis mittelschweren Depressionen, Wundheilung und als antivirale Mittel eingesetzt.
Industrie: Die Verbindungen werden in der Kosmetikindustrie wegen ihrer entzündungshemmenden und hautberuhigenden Eigenschaften verwendet .
5. Wirkmechanismus
Der primäre Wirkmechanismus von Johanniskraut-Verbindungen beinhaltet die Hemmung der Neurotransmitter-Wiederaufnahme. Hyperforin, ein Hauptbestandteil, hemmt die Wiederaufnahme von Serotonin, Dopamin und Noradrenalin, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. Diese Wirkung ähnelt der konventioneller Antidepressiva. Darüber hinaus zeigt Hypericin photodynamische Aktivität und erzeugt bei Lichteinwirkung reaktive Sauerstoffspezies, was zu seinen antimikrobiellen und antiviralen Wirkungen beiträgt .
Biochemische Analyse
Biochemical Properties
6-Formamidopenicillanic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property is essential in various biochemical pathways where proton transfer is necessary. Additionally, 6-Formamidopenicillanic acid interacts with antimicrobial agents, inhibiting the growth of microorganisms such as bacteria, viruses, fungi, and protozoans .
Cellular Effects
6-Formamidopenicillanic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties enable it to disrupt the cellular processes of microorganisms, leading to their inhibition or death . This disruption can affect the overall cellular homeostasis and metabolic activities of the targeted cells.
Molecular Mechanism
The molecular mechanism of 6-Formamidopenicillanic acid involves its interaction with biomolecules, leading to enzyme inhibition or activation. The compound binds to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Formamidopenicillanic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Formamidopenicillanic acid remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of 6-Formamidopenicillanic acid vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects are crucial for determining the safe and effective dosage of 6-Formamidopenicillanic acid in therapeutic applications.
Metabolic Pathways
6-Formamidopenicillanic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a Bronsted acid allows it to participate in proton transfer reactions, influencing metabolic flux and metabolite levels . These interactions are vital for maintaining cellular homeostasis and regulating metabolic activities.
Transport and Distribution
Within cells and tissues, 6-Formamidopenicillanic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for the compound’s efficacy and its ability to reach target sites within the cells.
Subcellular Localization
The subcellular localization of 6-Formamidopenicillanic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within the cells . The precise localization of 6-Formamidopenicillanic acid ensures its effective interaction with target biomolecules and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Extraktion von Wirkstoffen aus Johanniskraut-Arten erfolgt in der Regel mit Lösungsmitteln wie Ethanol und Methanol. Häufige Extraktionsmethoden sind Mazeration und Ultraschall. So können beispielsweise Hypericin und Hyperforin mit hydroalkoholischen Lösungen extrahiert und anschliessend durch chromatographische Verfahren gereinigt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Johanniskraut-Extrakten umfasst den großflächigen Anbau der Pflanze, gefolgt von der Ernte und Trocknung. Das getrocknete Pflanzenmaterial wird dann einer Lösungsmittelextraktion unterzogen, wobei häufig Ethanol oder Methanol verwendet werden. Die Extrakte werden konzentriert und gereinigt, um die gewünschten Wirkstoffe zu erhalten. Mikroverkapselungstechniken wie Sprühtrocknung werden eingesetzt, um die Stabilität und Bioverfügbarkeit der Extrakte zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Johanniskraut-Verbindungen unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann Hypericin photochemischen Reaktionen unterliegen, die zur Bildung reaktiver Sauerstoffspezies führen. Hyperforin hingegen kann an elektrophilen Substitutionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Oxidation: Hypericin kann unter sauren Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von Hypericin kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Elektrophile Substitutionsreaktionen mit Hyperforin können mit Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators durchgeführt werden
Hauptprodukte:
Oxidation: Die Oxidation von Hypericin führt zur Bildung von Chinonderivaten.
Reduktion: Die Reduktion von Hypericin führt zur Bildung von reduzierten Hypericinderivaten.
Substitution: Substitutionsreaktionen von Hyperforin ergeben halogenierte Derivate
Wirkmechanismus
The primary mechanism of action of Hypericum compounds involves the inhibition of neurotransmitter reuptake. Hyperforin, a major constituent, inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This action is similar to that of conventional antidepressants. Additionally, hypericin exhibits photodynamic activity, generating reactive oxygen species upon exposure to light, which contributes to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Johanniskraut-Verbindungen werden oft mit anderen natürlichen Antidepressiva und antimikrobiellen Mitteln verglichen. Einige ähnliche Verbindungen sind:
Curcumin: In Kurkuma enthalten, zeigt Curcumin ebenfalls antidepressive und entzündungshemmende Eigenschaften. Johanniskraut-Verbindungen sind effektiver bei der Hemmung der Neurotransmitter-Wiederaufnahme.
Resveratrol: In Trauben vorkommend, hat Resveratrol antioxidative und entzündungshemmende Wirkungen. Im Gegensatz zu Johanniskraut hat es keine signifikante antidepressive Wirkung.
Epigallocatechingallat: In grünem Tee enthalten, hat diese Verbindung antioxidative und antimikrobielle Eigenschaften, fehlt jedoch an den antidepressiven Wirkungen von Johanniskraut
Johanniskraut sticht durch seine Doppelfunktion als Antidepressivum und antimikrobielles Mittel hervor, was es zu einer einzigartigen und wertvollen Verbindung sowohl in der Medizin als auch in der Industrie macht.
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGTDMBVJCTBN-JCGDXUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429524 | |
| Record name | CHEBI:59004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-04-4 | |
| Record name | (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formamidopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHEBI:59004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-FORMAMIDOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC14ZH3A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the antigenic properties of 6-Formamidopenicillanic acid compared to other penicillins like Penicillin G, Ampicillin, and Sulbenicillin?
A1: Research suggests that while the antigenic active sites of Penicillin G, Ampicillin, and Sulbenicillin are limited to their acyl side chains, the antigenic activity of 6-Formamidopenicillanic acid is confined to its penicilloyl moiety. [] This difference is evident in cross-reactivity studies using rat anti-penicillin IgE sera. For instance, rat anti-6-Formamidopenicillanic acid IgE serum reacted with Penicillin G-bovine gamma globulin, Ampicillin-bovine gamma globulin, and Sulbenicillin-bovine gamma globulin. Conversely, 6-Formamidopenicillanic acid-bovine gamma globulin did not react with rat anti-Penicillin G, anti-Ampicillin, and anti-Sulbenicillin IgE sera. Additionally, hapten inhibition assays showed that the passive cutaneous anaphylaxis reaction between anti-6-Formamidopenicillanic acid IgE sera and 6-Formamidopenicillanic acid-bovine gamma globulin could be inhibited by 6-Formamidopenicillanic acid, Penicillin G, Ampicillin, and Sulbenicillin. []
Q2: How does the degradation pattern of Mecillinam, a drug that degrades into 6-Formamidopenicillanic acid, differ from typical penicillins under varying pH conditions?
A2: Unlike most penicillins, Mecillinam exhibits a more complex degradation pattern as the pH increases. [] While penicillins generally show simpler degradation profiles, Mecillinam and its key degradation product, (6R)-6-Formamidopenicillanic acid, undergo reversible 6-epimerization in basic solutions. Further complicating the process, some resulting thiazolidine derivatives also exhibit epimerization at position 2. This intricate degradation pattern of Mecillinam under different pH conditions highlights its distinct chemical behavior compared to other penicillin-based drugs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


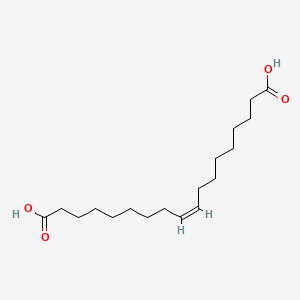

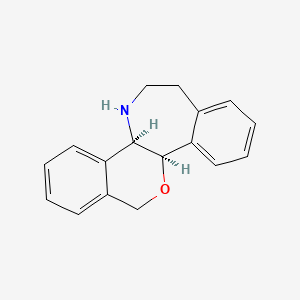
![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)
